molecular formula C5H5NO4 B13324435 2-(2,4-Dioxoazetidin-1-yl)acetic acid

2-(2,4-Dioxoazetidin-1-yl)acetic acid

Cat. No.: B13324435
M. Wt: 143.10 g/mol
InChI Key: LIPRQGQFNYDCGQ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxoazetidin-1-yl)acetic acid is a heterocyclic compound that features a four-membered azetidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a key structural motif in many biologically active molecules, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxoazetidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition of ketenes to Schiff bases, which forms the azetidinone ring . Another approach involves the use of optically active natural sources, such as L-threonine, to produce chiral azetidinone derivatives . These methods often require specific reaction conditions, such as the use of tert-butyldimethylsilyl chloride in dimethylformamide (DMF) at 35°C for 10 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. These methods often avoid tedious separation steps and use economical starting materials . The overall yield can be significantly improved by refining the reaction conditions and using advanced industrial techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .

Biological Activity

2-(2,4-Dioxoazetidin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its effects on different biological systems.

Chemical Structure and Synthesis

The chemical structure of this compound includes a dioxoazetidine ring, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Cytotoxicity : Some studies suggest that it can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapies.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialInhibitory effects on E. coli and S. aureus with MIC values < 50 µg/mL.
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations > 20 µM.

Discussion

The findings from these studies suggest that this compound possesses diverse biological activities that warrant further investigation. Its potential as an antimicrobial agent is particularly promising given the rise of antibiotic-resistant bacteria.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.
  • Structural Modifications : Investigating analogs of this compound to enhance its activity and selectivity.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-(2,4-dioxoazetidin-1-yl)acetic acid

InChI

InChI=1S/C5H5NO4/c7-3-1-4(8)6(3)2-5(9)10/h1-2H2,(H,9,10)

InChI Key

LIPRQGQFNYDCGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C1=O)CC(=O)O

Origin of Product

United States

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